molecular formula C19H23N3O6S2 B2438411 N-{3-[5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 852141-87-8

N-{3-[5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2438411
CAS No.: 852141-87-8
M. Wt: 453.53
InChI Key: DKSWNCQOHWQBOX-UHFFFAOYSA-N
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Description

N-{3-[5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dihydropyrazole core, which is often associated with significant biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting from readily available starting materials

    Cyclization Reaction: The initial step involves the reaction of 2,3-dimethoxyphenyl hydrazine with an appropriate α,β-unsaturated ketone under acidic conditions to form the dihydropyrazole ring.

    Sulfonamide Introduction: The resulting dihydropyrazole intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-{3-[5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide stands out due to its unique dihydropyrazole core and the presence of both methanesulfonamide and dimethoxyphenyl groups. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-[3-(2,3-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c1-27-18-10-6-9-15(19(18)28-2)17-12-16(20-22(17)30(4,25)26)13-7-5-8-14(11-13)21-29(3,23)24/h5-11,17,21H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSWNCQOHWQBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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